molecular formula C14H11BO2 B130628 9-Phenanthreneboronic Acid CAS No. 68572-87-2

9-Phenanthreneboronic Acid

Cat. No.: B130628
CAS No.: 68572-87-2
M. Wt: 222.05 g/mol
InChI Key: JCDAUYWOHOLVMH-UHFFFAOYSA-N
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Description

9-Phenanthreneboronic Acid is an organic compound with the molecular formula C14H11BO2 and a molecular weight of 222.05 g/mol . It is a boronic acid derivative of phenanthrene, characterized by the presence of a boronic acid group attached to the ninth position of the phenanthrene ring. This compound is known for its pale yellow solid form and is soluble in dimethyl sulfoxide (DMSO) .

Mechanism of Action

Target of Action

9-Phenanthreneboronic Acid is primarily used as a reactant in the synthesis of large polycyclic aromatic hydrocarbons (PAHs) and electron-rich benzo[g,h,i]perylenes . It is also used for the preparation of FLAP protein inhibitors as anti-inflammatory agents and aminoisoquinolinones as PARP-2 selective inhibitors .

Mode of Action

The compound interacts with its targets through chemical reactions. In the synthesis of large PAHs and electron-rich benzo[g,h,i]perylenes, it contributes to the formation of the aromatic rings . When used for the preparation of FLAP protein inhibitors and PARP-2 selective inhibitors, it forms part of the final molecular structure of these inhibitors .

Biochemical Pathways

Given its role in the synthesis of flap protein inhibitors and parp-2 selective inhibitors, it can be inferred that it indirectly affects the biochemical pathways involving these proteins .

Pharmacokinetics

It is known to be soluble in dmso , which may influence its absorption and distribution

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role as a reactant in the synthesis of other compounds. For instance, when used in the synthesis of FLAP protein inhibitors and PARP-2 selective inhibitors, the resulting compounds can have significant effects at the molecular and cellular levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is known to be stable under recommended storage conditions but is incompatible with oxidizing agents . Its solubility in DMSO also suggests that its action can be influenced by the solvent environment.

Safety and Hazards

9-Phenanthreneboronic Acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin, eyes, or clothing and use personal protective equipment as required .

Future Directions

9-Phenanthreneboronic Acid has been used as a reagent in the synthesis of brassinosteroids, which are active even at very low concentrations and are implicated for their pleiotropic involvement in diverse physiological processes and defense strategies during stress in plants . This suggests potential future directions in the study of plant hormones and stress responses .

Biochemical Analysis

Biochemical Properties

The role of 9-Phenanthreneboronic Acid in biochemical reactions is primarily as a reactant involved in the synthesis of large polycyclic aromatic hydrocarbons (PAHs) and electron-rich benzo [g,h,i]perylenes

Cellular Effects

Given its role in the synthesis of PAHs and electron-rich benzo [g,h,i]perylenes , it may influence cell function by affecting these compounds’ levels within the cell.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a reactant in the synthesis of PAHs and electron-rich benzo [g,h,i]perylenes . It may bind with certain biomolecules during these reactions, potentially influencing enzyme activity and gene expression. Detailed studies on these interactions are lacking.

Metabolic Pathways

Given its role in the synthesis of PAHs and electron-rich benzo [g,h,i]perylenes , it may interact with enzymes or cofactors involved in these pathways.

Comparison with Similar Compounds

9-Phenanthreneboronic Acid can be compared with other boronic acid derivatives, such as:

    Phenylboronic Acid: Similar in structure but with a phenyl group instead of a phenanthrene ring.

    Naphthylboronic Acid: Contains a naphthalene ring instead of a phenanthrene ring.

    Biphenylboronic Acid: Consists of two phenyl rings connected by a single bond.

The uniqueness of this compound lies in its phenanthrene ring structure, which imparts specific electronic and steric properties, making it suitable for specialized applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

phenanthren-9-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BO2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDAUYWOHOLVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2C3=CC=CC=C13)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472347
Record name 9-Phenanthreneboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68572-87-2
Record name 9-Phenanthreneboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Phenanthracenylboronic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under an atmosphere of argon, 9-bromophenanthrene (15 g, 58 mmole) was dissolved into anhydrous ether (150 ml) and the resultant solution was cooled at −35° C. in a dry ice/methanol bath. To the cooled solution, a hexane solution of n-butyllithium (1.50 mole/liter, 43 ml, 65 mmole) was added dropwise and the resultant mixture was stirred at −20° C. for 1 hour. After the reaction mixture was cooled at −67° C., a solution (30 ml) of triisopropoxyborane (37 ml, 0.16 mole, 2.8 eq) in anhydrous ether was added the resultant mixture was stirred at −65° C. for 1 hour and at the room temperature for 2 hours and left standing for one night. To the obtained reaction mixture, a 10% hydrochloric acid (150 ml) was added. After the resultant mixture was stirred at the room temperature for 1 hour, the formed organic layer was separated, washed with a saturated aqueous solution of sodium chloride (50 ml) and dried with anhydrous magnesium sulfate. The solid obtained after removing the solvent by distillation was washed with hexane and a white solid (10 g, 78%) was obtained.
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Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 9-Phenanthreneboronic acid in analytical chemistry?

A: this compound is primarily used as a derivatizing agent in analytical techniques, particularly for analyzing brassinosteroids. It reacts with the hydroxyl groups of brassinosteroids to form fluorescent esters, enabling their detection and quantification using High Performance Liquid Chromatography (HPLC) with fluorescence detection. [, ]

Q2: How does the structure of this compound influence its reactivity?

A: The boron atom in this compound possesses an empty p-orbital, making it electrophilic and capable of forming bonds with nucleophiles. Additionally, the bulky phenanthrene ring system can influence the regio- and stereoselectivity of reactions involving this compound. [, ]

Q3: Are there examples of this compound being used in catalytic applications?

A: Yes, research indicates that this compound can act as a catalyst in organic synthesis. For instance, it has shown to enhance the O-selectivity in Palladium-catalyzed direct allylic alkylation reactions, promoting the preferential activation of allylic alcohols over allylamines. [] This selectivity arises from the formation of boronate esters with allylic alcohols, facilitating their activation.

Q4: What is the role of this compound in synthesizing complex molecules?

A: this compound serves as a valuable reagent in synthesizing complex molecules, particularly in Suzuki-Miyaura coupling reactions. [] These reactions involve the palladium-catalyzed cross-coupling of this compound with aryl halides, enabling the formation of new carbon-carbon bonds and constructing diverse biaryl compounds.

Q5: What analytical techniques are commonly used to characterize this compound and its derivatives?

A5: Commonly employed analytical techniques include:

  • HPLC (High Performance Liquid Chromatography): Used to separate and quantify this compound derivatives, especially in analyzing brassinosteroids. [, ]
  • FTIR (Fourier-transform infrared spectroscopy): Helps identify functional groups and characterize the structure of the compound. []
  • 1HNMR (Proton Nuclear Magnetic Resonance): Provides detailed structural information about the compound, including the number and types of protons and their connectivity. []
  • GC/HR-SIM (Gas Chromatography/High Resolution-Selected Ion Monitoring): Employed to confirm the identity of this compound derivatives, such as bismethaneboronates, with high precision. []

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